Evidence Dimension 1: Acidity (pKa) as a Key Differentiator from Positional Isomers
The predicted pKa value of 4-methoxy-3-nitrobenzoic acid (3.85 ± 0.10) is substantially higher (less acidic) than that of its close positional isomer, 4-methoxy-2-nitrobenzoic acid (pKa 2.46 ± 0.25) . This difference is attributable to the meta-positioning of the nitro group relative to the carboxyl group in the target compound, which provides less effective resonance stabilization of the carboxylate anion compared to the ortho-nitro arrangement in the comparator. The 1.39 unit difference in pKa corresponds to a 24.5-fold difference in acid dissociation constant (Ka).
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.85 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Methoxy-2-nitrobenzoic acid (pKa 2.46 ± 0.25 predicted) |
| Quantified Difference | ΔpKa = 1.39 (24.5-fold difference in Ka) |
| Conditions | Predicted values based on computational models; typically referenced to aqueous solution at 25°C. |
Why This Matters
The significantly lower acidity of the target compound affects its ionization state at physiological pH (7.4), its solubility profile, and its reactivity in base-catalyzed reactions, making it unsuitable for direct substitution in processes optimized for the more acidic 4-methoxy-2-nitrobenzoic acid.
